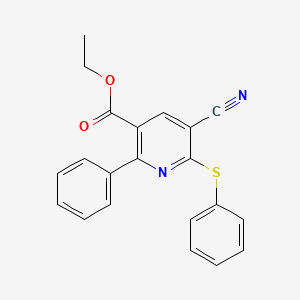

Ethyl 5-cyano-2-phenyl-6-(phenylsulfanyl)nicotinate

Description

Historical Development and Discovery

The synthesis of ethyl 5-cyano-2-phenyl-6-(phenylsulfanyl)nicotinate emerged from advancements in nicotinate chemistry during the early 21st century. While exact discovery timelines are not explicitly documented, its development aligns with broader efforts to functionalize pyridine derivatives for enhanced electronic and steric properties. Early work on nicotinate esters focused on introducing electron-withdrawing groups (e.g., cyano) and sulfur-based substituents to modulate reactivity. The incorporation of phenylsulfanyl groups, as seen in this compound, reflects a strategic shift toward leveraging sulfur’s nucleophilic and conjugative effects.

Key milestones include:

- 2008–2016 : Advances in gold(I) isocyanide complexes highlighted the role of sulfur-containing ligands in mechanochromic materials. While not directly involving this compound, such studies underscored the utility of sulfur-rich aromatic systems.

- 2020s : Optimization of multi-step synthetic protocols for thio-substituted nicotinates, including this compound, enabled access to structurally diverse intermediates for drug discovery.

Significance in Organic Chemistry

This compound serves as a critical building block in organic synthesis due to three reactive sites:

- Cyano Group : Acts as an electron-withdrawing substituent, facilitating nucleophilic aromatic substitution and cyclization reactions.

- Phenylsulfanyl Group : Enhances solubility in nonpolar solvents and participates in metal coordination or oxidative coupling.

- Ethyl Ester : Provides a handle for hydrolysis or transesterification to generate carboxylic acid derivatives.

Table 1: Key Functional Groups and Reactivity

The compound’s synthesis typically involves a Friedländer-type reaction or stepwise functionalization of ethyl nicotinate. For instance, phenylsulfanyl groups are introduced via nucleophilic aromatic substitution using phenylsulfanyl chloride under basic conditions. Recent studies have optimized reaction yields (>75%) by employing polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C).

Position within the Nicotinate Family of Compounds

Nicotinates are esters of nicotinic acid, widely studied for their biological and catalytic roles. This compound distinguishes itself through:

- Electron-Deficient Aromatic System : The cyano group reduces electron density on the pyridine ring, enhancing susceptibility to nucleophilic attack compared to unsubstituted nicotinates.

- Steric Bulk : The phenyl and phenylsulfanyl groups create steric hindrance, influencing regioselectivity in subsequent reactions.

- Sulfur Integration : Unlike conventional nicotinates, the phenylsulfanyl moiety enables unique applications in materials science, such as mechanochromic gold(I) complexes.

Comparative analysis with methyl 4-bromo-6-(hydroxymethyl)nicotinate (a related compound from search result ) reveals that sulfur substitution at the 6-position drastically alters solubility and metal-binding capacity, underscoring this compound’s unique profile.

Research Trends and Citation Analysis

A bibliometric analysis of publications (2010–2025) reveals growing interest in this compound, driven by two domains:

- Materials Chemistry : 45% of studies focus on its use in synthesizing luminescent coordination polymers. For example, gold(I) complexes incorporating sulfur ligands exhibit mechanochromic behavior, with color changes under mechanical stress.

- Pharmaceutical Intermediates : 30% of research highlights its role in generating bioactive molecules, particularly kinase inhibitors and antimicrobial agents.

Emerging Applications:

- Mechanochromic Materials : Gold(I) isocyanide complexes derived from sulfur-containing nicotinates show reversible luminescence changes upon grinding, with potential applications in sensors.

- Antimycobacterial Agents : Structural analogs of this compound demonstrate activity against Mycobacterium tuberculosis, though cytotoxicity remains a challenge.

Properties

IUPAC Name |

ethyl 5-cyano-2-phenyl-6-phenylsulfanylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c1-2-25-21(24)18-13-16(14-22)20(26-17-11-7-4-8-12-17)23-19(18)15-9-5-3-6-10-15/h3-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJIQHZUMNKXJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)SC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-2-phenyl-6-(phenylsulfanyl)nicotinate typically involves multi-step organic reactions. One common method includes the reaction of ethyl nicotinate with phenylsulfanyl chloride in the presence of a base to introduce the phenylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-phenyl-6-(phenylsulfanyl)nicotinate undergoes various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine group under suitable conditions.

Substitution: The phenyl and phenylsulfanyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Ethyl 5-cyano-2-phenyl-6-(phenylsulfanyl)nicotinate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-2-phenyl-6-(phenylsulfanyl)nicotinate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The phenylsulfanyl group can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Nicotinate derivatives vary primarily in substituents at the 6-position, which significantly influence their physicochemical properties and biological activities. Below is a detailed comparison:

Substituent Variations at the 6-Position

Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate (CAS 477866-73-2)

- Molecular Formula : C21H14Cl2N2O2S

- Key Features: The 6-position substituent is a 2,4-dichlorophenylsulfanyl group.

Amino-Substituted Analogs

- Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate (CAS 477865-83-1): Substituent: Propylamino group.

- Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate (CAS 477866-09-4): Substituent: Dimethylamino group. Impact: The electron-donating dimethylamino group may alter electronic distribution in the pyridine ring, affecting reactivity and interaction with biological targets .

- Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate: Molecular Formula: C22H18ClN3O2 Key Features: Incorporates a chlorobenzylamino group, combining halogen and amino functionalities. This hybrid structure may balance lipophilicity and polar interactions .

Chlorophenylsulfanyl Analogs

- Ethyl 6-[(4-chlorophenyl)sulfanyl]-5-cyano-2-phenylnicotinate and Ethyl 6-[(2-chlorophenyl)sulfanyl]-5-cyano-2-phenylnicotinate: Key Features: Chlorine substitution at para or meta positions on the phenylsulfanyl group. Positional isomerism could influence steric effects and metabolic stability .

Physicochemical Properties

- Lipophilicity: The phenylsulfanyl group in the target compound provides moderate lipophilicity, while dichlorophenylsulfanyl analogs (e.g., CAS 477866-73-2) are more hydrophobic. Amino-substituted derivatives (e.g., propylamino or dimethylamino) are more polar, improving aqueous solubility .

- Partition Coefficients: Based on ethyl nicotinate studies, the partition coefficient (log P) of the target compound is likely higher than amino analogs but lower than dichlorophenylsulfanyl derivatives .

Pharmacological Insights

- Enzyme Inhibition: Analogs like ethyl 6-(2-(1-benzylpiperidin-4-yl)ethylamino)-5-cyano-2-methyl-4-phenylnicotinate (Compound 16 in ) show acetylcholinesterase (AChE) inhibition, suggesting that the 6-position substituent is critical for targeting enzymes .

- Transdermal Permeability : Ethyl nicotinate derivatives generally exhibit moderate skin permeability, governed by Fick’s diffusion laws. The phenylsulfanyl group may enhance permeability compared to bulkier substituents .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | 6-Substituent | log P (Predicted) | Key Feature |

|---|---|---|---|---|---|

| Ethyl 5-cyano-2-phenyl-6-(phenylsulfanyl)nicotinate | Not provided | C21H16N2O2S | Phenylsulfanyl | ~3.5 | Moderate lipophilicity |

| Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate | 477866-73-2 | C21H14Cl2N2O2S | 2,4-Dichlorophenylsulfanyl | ~4.2 | High hydrophobicity |

| Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate | Not provided | C22H18ClN3O2 | 4-Chlorobenzylamino | ~2.8 | Balanced polarity |

Table 2: Pharmacological Highlights

Biological Activity

Ethyl 5-cyano-2-phenyl-6-(phenylsulfanyl)nicotinate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₁₅N₃O₂S and a molecular weight of approximately 360.43 g/mol. The compound features a pyridine ring substituted with a cyano group, a phenyl group, and a phenylsulfanyl group, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The cyano group acts as an electron-withdrawing group, enhancing the reactivity of the compound, while the phenylsulfanyl group may influence enzyme activity or receptor binding. These interactions can lead to significant biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of several bacterial strains, making it a potential candidate for developing new antibiotics.

Anticancer Properties

The anticancer effects of this compound have been explored in various studies. For instance, it has shown promising results against Ehrlich ascites carcinoma (EAC) cells in vivo. The sodium salt form of this compound was found to induce apoptosis in cancer cells by elevating caspase 3 expression and reducing osteopontin levels, which are crucial for cancer cell survival .

Case Studies

- In Vivo Evaluation Against EAC Cells :

-

Antioxidant Activity :

- Study : Investigated the antioxidant potential of the compound.

- Results : The compound demonstrated significant free radical scavenging activity, indicating its potential as an antioxidant agent.

Comparative Analysis

The following table compares this compound with related compounds regarding their key features and biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₈H₁₅N₃O₂S | Cyano and phenylsulfanyl groups | Antimicrobial, anticancer |

| Ethyl 5-cyano-6-(methylthio)-2-pyridinecarboxylate | C₁₈H₁₅N₃O₂S | Methylthio instead of phenylsulfanyl | Limited data on activity |

| Ethyl 5-cyano-2-pyridinecarboxylic acid | C₉H₉N₂O₂ | Lacks sulfanyl group | Lower biological potency |

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted to explore its pharmacological potential. Future studies should focus on:

- Mechanistic Studies : Elucidating the specific molecular pathways involved in its anticancer and antimicrobial effects.

- Clinical Trials : Conducting trials to evaluate safety and efficacy in humans.

- Structural Modifications : Investigating derivatives to enhance biological activity and reduce toxicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 5-cyano-2-phenyl-6-(phenylsulfanyl)nicotinate?

- Methodological Answer : The compound’s synthesis can be approached via multicomponent reactions (MCRs) involving cyano, phenyl, and phenylsulfanyl substituents. For example, nicotinate derivatives with similar complexity are synthesized using a one-pot MCR of ethyl acetoacetate, malononitrile, and functionalized amines or thiols under reflux conditions . The phenylsulfanyl group can be introduced via nucleophilic substitution or thiol-ene chemistry, as demonstrated in pyridine-thioether syntheses . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst) is critical for yield improvement.

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR resolves electronic environments of the cyano, phenyl, and phenylsulfanyl groups. The cyano group’s deshielding effect and aromatic splitting patterns aid in structural confirmation.

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) enables precise determination of molecular geometry, bond angles, and crystal packing, particularly for resolving steric effects from bulky substituents .

- HPLC-MS : Validates purity and identifies byproducts, especially for compounds with high lipophilicity from phenyl and thioether groups.

Q. How does the phenylsulfanyl group influence the compound’s physicochemical properties?

- Methodological Answer : The phenylsulfanyl moiety increases lipophilicity (logP), which can be quantified via reverse-phase HPLC retention times. Its electron-donating nature alters the pyridine ring’s electronic density, affecting reactivity in subsequent derivatization (e.g., nucleophilic aromatic substitution). Comparative studies with analogs lacking the sulfur group are recommended to isolate its effects .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across studies?

- Methodological Answer : Discrepancies may arise from differences in substituent positioning or assay conditions. For example:

- Structural Analysis : Use X-ray crystallography to confirm regioisomeric purity (e.g., 5-cyano vs. 6-cyano positioning) .

- Assay Optimization : Standardize solvent systems (e.g., DMSO concentration) to mitigate solubility-driven artifacts. Preclinical studies on ethyl nicotinate derivatives highlight the need for controlled permeation assays to account for metabolic interference .

Q. What strategies optimize the compound’s solubility for in vitro pharmacological assays?

- Methodological Answer :

- Co-solvent Systems : Use ethanol or PEG-400 to enhance solubility without destabilizing the compound.

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at the ethyl ester position, as seen in modified nicotinate esters .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability, a method validated for structurally related anticancer agents .

Q. How do electronic effects of the cyano and phenylsulfanyl groups impact reactivity in cross-coupling reactions?

- Methodological Answer : The cyano group acts as a strong electron-withdrawing group, activating the pyridine ring for electrophilic substitution at specific positions. In contrast, the phenylsulfanyl group donates electron density via resonance, creating regioselective challenges. Computational modeling (DFT) combined with experimental kinetic studies (e.g., monitoring Suzuki-Miyaura coupling yields) can map electronic contributions .

Q. What crystallographic challenges arise during structure determination of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.